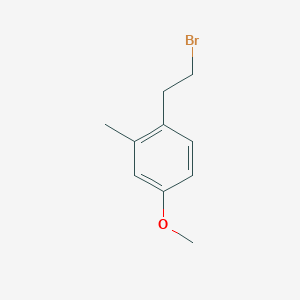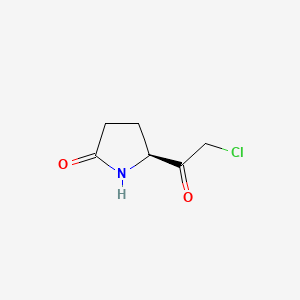
Pyroglutamic acid chloromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamic acid chloromethyl ketone typically involves the reaction of pyroglutamic acid with chloromethyl ketone derivatives. One common method includes the use of N-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK) as a precursor . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance production rates and product quality .
Chemical Reactions Analysis
Types of Reactions: Pyroglutamic acid chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyroglutamic acid backbone, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Pyroglutamic acid chloromethyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyroglutamic acid chloromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The compound acts as an affinity label, binding irreversibly to the active site of enzymes, thereby inhibiting their activity . This interaction is facilitated by the chloromethyl group, which forms a covalent bond with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
N-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK): A derivative used in similar applications for enzyme inhibition.
L-pyroglutamyl chloromethyl ketone: Another related compound with comparable inhibitory properties.
Uniqueness: Pyroglutamic acid chloromethyl ketone is unique due to its specific structural features, such as the presence of the chloromethyl group, which enhances its reactivity and binding affinity to enzymes. This makes it a valuable tool in biochemical research and drug development .
Properties
CAS No. |
77319-03-0 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
(5S)-5-(2-chloroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8ClNO2/c7-3-5(9)4-1-2-6(10)8-4/h4H,1-3H2,(H,8,10)/t4-/m0/s1 |
InChI Key |
WFCIIAGURKMLMQ-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)CCl |
Canonical SMILES |
C1CC(=O)NC1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


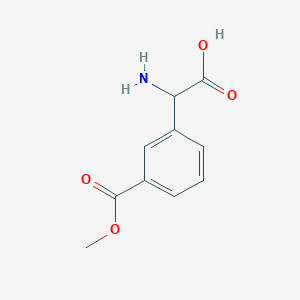
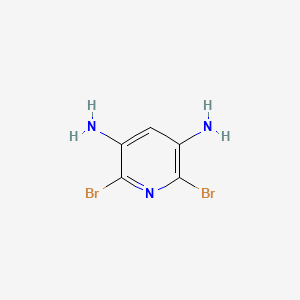

![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
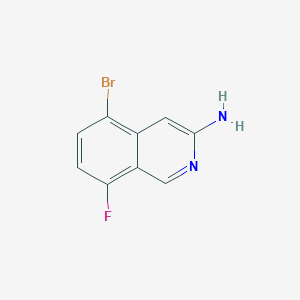
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
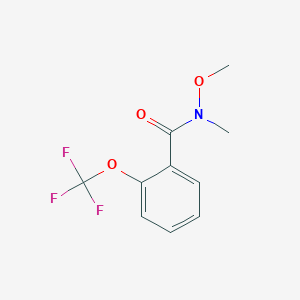

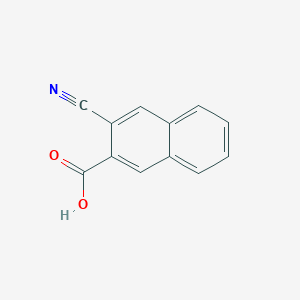
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
